molecular formula C8H15ClN2O4 B14593954 7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid CAS No. 61267-89-8

7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid

Cat. No.: B14593954
CAS No.: 61267-89-8
M. Wt: 238.67 g/mol
InChI Key: ZMSXESOLWBPHAB-UHFFFAOYSA-N
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Description

7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid is a chemical compound that belongs to the class of diazabicyclo compounds. This compound is known for its unique bicyclic structure, which includes nitrogen atoms at positions 3 and 7. The perchloric acid component adds to its reactivity and stability, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diaminopentane with formaldehyde and a methylating agent. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the cyclization process. The resulting product is then treated with perchloric acid to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and methylation steps.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products include oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: The major products are reduced forms of the compound with hydrogen atoms added to the nitrogen atoms.

    Substitution: The major products are substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.

Scientific Research Applications

7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene involves its interaction with molecular targets, primarily through its nitrogen atoms. These interactions can lead to the formation of stable complexes with metal ions or other reactive species. The compound’s bicyclic structure allows it to act as a ligand in coordination chemistry, influencing various biochemical pathways and reactions .

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Similar in structure but with different substituents.

    3,7-Diazabicyclo[3.3.1]nonane: Lacks the methyl group at position 7.

    3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane: Contains acetyl groups instead of a methyl group

Uniqueness

7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid is unique due to its specific methylation and the presence of perchloric acid, which enhances its reactivity and stability. This makes it particularly useful in applications requiring strong and stable reagents.

Properties

CAS No.

61267-89-8

Molecular Formula

C8H15ClN2O4

Molecular Weight

238.67 g/mol

IUPAC Name

7-methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid

InChI

InChI=1S/C8H14N2.ClHO4/c1-10-5-7-2-8(6-10)4-9-3-7;2-1(3,4)5/h3,7-8H,2,4-6H2,1H3;(H,2,3,4,5)

InChI Key

ZMSXESOLWBPHAB-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC(C1)C=NC2.OCl(=O)(=O)=O

Origin of Product

United States

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